molecular formula C16H17NO3 B2800843 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 878427-46-4

1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2800843
CAS No.: 878427-46-4
M. Wt: 271.316
InChI Key: LTOGOQFMGBNPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It is related to a class of compounds known as heterocyclic Schiff base ligands . These compounds are often used in the synthesis of transition metal complexes and have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, heterocyclic Schiff base ligands and their metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The yield of a similar compound, 1-(((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)imino)methyl)naphthalen-2-ol (HL 4), was reported to be 81% .


Molecular Structure Analysis

The molecular structure of these compounds is typically elucidated using a variety of analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-(((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)imino)methyl)naphthalen-2-ol (HL 4), are reported as follows: color - brown; melting point - 112–115 °C; conductivity in DMF - 13 ohm^−1 cm^2 mol^−1 .

Scientific Research Applications

Synthesis and Characterization

Researchers have investigated various synthetic methodologies and characterizations of compounds similar to "1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde," focusing on their potential applications in material science, pharmaceuticals, and organic chemistry.

  • Design and Synthesis : Compounds with structures related to the query show a wide range of applications in synthesis and drug design. For instance, the design and characterization of new oxazepine derivatives have been explored, demonstrating the utility of related heterocyclic aldehydes in generating Schiff bases, which are pivotal in medicinal chemistry and material science (Jirjees, 2022).

  • Olfactory Properties : The synthesis and olfactory examination of derivatives, including those related to the compound , reveal their potential use in fragrance chemistry. For example, research on the synthesis of homologues to explore marine and spicy-vanillic odors emphasizes the chemical's relevance in developing new fragrant compounds (Kraft et al., 2010).

  • Molecular Docking Studies : The facile synthesis of benzodiazepin derivatives from pyrrole-carbaldehyde and their molecular docking studies highlight the role of such compounds in pharmaceutical research, particularly in identifying compounds with specific biological activities (Malathi & Chary, 2019).

  • Polymerization Applications : The polyaddition reactions of related dihydro-pyran-carbaldehydes with metal complexes showcase their potential applications in creating polymers with specific properties, relevant in material science and engineering (Maślińska-Solich et al., 1995).

Future Directions

The future directions for the study of these compounds could include further exploration of their biological activities, such as their antioxidant, antimicrobial, and anti-inflammatory activities . Additionally, their potential as pharmaceutical agents could be investigated .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is structurally similar to other compounds in the benzo[b][1,4]dioxepin class , which have been studied for their potential biological activities.

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions, which are common modes of action for many small molecule drugs .

Biochemical Pathways

Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in inflammation and oxidative stress .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on the structural similarity to other compounds, it may have potential antioxidant, antimicrobial, and anti-inflammatory activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with targets .

Properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-8-13(10-18)12(2)17(11)14-4-5-15-16(9-14)20-7-3-6-19-15/h4-5,8-10H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOGOQFMGBNPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCCCO3)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.